Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Properties
IUPAC Name |
ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAREOAPYRVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions. Another method involves the use of metal-catalyzed coupling reactions, such as those catalyzed by copper, iron, gold, ruthenium, or palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These processes may involve the use of undesirable solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may require relatively high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would yield an alcohol derivative .
Scientific Research Applications
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a chloro group at the 6-position and an ethyl group at the 2-position.
Uniqueness
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic and medicinal chemistry .
Biological Activity
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 194.20 g/mol. The presence of hydroxymethyl and carboxylate functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition leads to anti-inflammatory effects that may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit selective inhibition against Mycobacterium tuberculosis. This compound has been investigated for its potential as an antimycobacterial agent .
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound and related compounds. Below are notable findings:
Antimycobacterial Activity
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis H37Rv. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as , demonstrating significant antimycobacterial properties .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes. This mechanism suggests potential applications in treating inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Q. Key Steps :
- Reflux in ethanol for 6 hours.
- Neutralization with KHCO₃ to isolate the product.
- Purification via recrystallization (ethyl acetate).
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Characterization Protocol
¹H/¹³C NMR :
- ¹H NMR : Look for the ester group (-COOEt) as a triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.3 ppm (CH₂). The hydroxymethyl (-CH₂OH) appears as a singlet at δ ~4.6 ppm.
- ¹³C NMR : The carbonyl (C=O) of the ester resonates at δ ~165 ppm .
IR Spectroscopy : Confirm the ester C=O stretch at ~1700 cm⁻¹ and hydroxyl (-OH) stretch at ~3400 cm⁻¹.
Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced Methodological Considerations
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for faster cyclization vs. protic solvents (e.g., methanol) for better solubility.
- Catalyst Use : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation in derivative synthesis .
- Temperature Control : Lower temperatures (50–60°C) may reduce side reactions, while reflux ensures complete cyclization.
- Monitoring : Use TLC (silica, hexane/EtOAc 7:3) to track reaction progress .
Q. Data-Driven Optimization :
- Design a factorial experiment varying solvent, temperature, and catalyst.
- Compare yields via HPLC purity analysis .
What strategies enable functionalization of the hydroxymethyl group for bioactive derivatives?
Q. Advanced Functionalization Approaches
Active Ester Intermediate : React the hydroxymethyl group with N-hydroxysuccinimide (NHS) in the presence of DCC to form an active ester, enabling coupling with amines or amino acids .
Hydrazide/Azide Derivatives : Treat with hydrazine or sodium azide to generate hydrazides (precursors for heterocycles) or acyl azides (useful in click chemistry) .
Protection-Deprotection : Use benzyl ether protection (BnCl, K₂CO₃) to prevent hydroxyl oxidation during multi-step syntheses .
Q. Example :
- Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate is a stable intermediate for further modifications .
How should researchers resolve contradictions in spectral or physical property data?
Q. Advanced Data Analysis Workflow
Purity Verification : Perform HPLC (C18 column, MeCN/H₂O gradient) to confirm >95% purity. Impurities may skew melting points or NMR shifts .
X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles, hydrogen bonding) using single-crystal data. For example, imidazo[1,2-a]pyridine derivatives often exhibit planar ring systems with intermolecular C–H∙∙∙O/N interactions .
Reproducibility : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
What methodologies assess the pharmacological potential of this compound?
Q. Advanced Pharmacological Evaluation
In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Compare with analogs (e.g., bromo-/chloro-substituted derivatives show enhanced activity) .
- Enzyme Inhibition : Screen against kinases (e.g., CDK) or proteases using fluorescence-based assays .
Structure-Activity Relationship (SAR) :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
